molecular formula C5H10O4 B565693 5-Deoxy-D-ribose CAS No. 13039-75-3

5-Deoxy-D-ribose

Cat. No. B565693
CAS RN: 13039-75-3
M. Wt: 134.131
InChI Key: WDRISBUVHBMJEF-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen . It is functionally related to a D-ribose .


Synthesis Analysis

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .


Molecular Structure Analysis

The molecular formula of 5-Deoxy-D-ribose is C5H10O4 . Its molecular weight is 134.13 g/mol . The IUPAC name is (2R,3R,4R)-2,3,4-trihydroxypentanal .


Chemical Reactions Analysis

5-Deoxy-D-ribose is involved in several chemical reactions. For instance, 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is an interesting aldolase that catalyzes aldol reactions between two aldehydes . It is the only aldolase next to FSA that has been reported to accept both aldehydes and ketones as donors in an aldol reaction .


Physical And Chemical Properties Analysis

5-Deoxy-D-ribose has a molecular weight of 134.13 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 77.8 Ų .

Scientific Research Applications

1. Biocatalysis and Whole-Cell Biotransformation in Biomanufacturing

  • Summary of the application : 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is an enzyme that accepts two aldehyde substrates, making it an attractive catalyst for the synthesis of a chiral polyol motif present in several pharmaceuticals, such as atorvastatin and pravastatin .
  • Methods of application : The DERA gene was identified, and both the wild-type and a C49M mutant were heterologously expressed in Escherichia coli. The purification protocol was optimized and an initial biochemical characterization was conducted .
  • Results or outcomes : Pa DERA displayed fourfold higher specific activity than DERA from E. coli (Ec DERA) and displayed a promising acetaldehyde resistance outside the whole-cell environment .

2. Organic Synthesis and Pharmaceutical Research

  • Summary of the application : 1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .
  • Methods of application : The specific methods of application are not detailed in the source, but it involves organic synthesis procedures .
  • Results or outcomes : The outcomes include the successful synthesis of various nucleosides, nucleotides, and pharmaceuticals .

3. Apoptosis Induction

  • Summary of the application : 2-Deoxy-D-ribose induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .
  • Methods of application : The specific methods of application are not detailed in the source, but it involves biological procedures .
  • Results or outcomes : The outcome is the induction of apoptosis in cells .

4. Enzyme Engineering

  • Summary of the application : Deoxyribose-5-phosphate aldolases (DERAs) are versatile biocatalysts able to make new C–C bonds. They can be applied in C–C bond formation reactions to produce novel compounds, thus offering a versatile biocatalytic alternative for synthesis .
  • Methods of application : Various engineering strategies including structure-based design, directed evolution, and machine learning–guided protein engineering have been employed .
  • Results or outcomes : The DERA-based applications range from synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds .

5. Organic Synthesis

  • Summary of the application : 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a class I aldolase that offers access to several building blocks for organic synthesis .
  • Methods of application : It catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes .
  • Results or outcomes : The practical application of DERA as a biocatalyst is limited by its poor tolerance towards industrially relevant concentrations of aldehydes, in particular acetaldehyde .

6. Pharmaceutical Research

  • Summary of the application : 5-Deoxy-D-ribose is used in the process for preparing Capecitabine and β-trialkyl carbonate nucleosides .
  • Methods of application : The specific methods of application are not detailed in the source, but it involves pharmaceutical procedures .
  • Results or outcomes : The outcome is the successful preparation of Capecitabine and β-trialkyl carbonate nucleosides .

7. Enzyme Engineering

  • Summary of the application : Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing in nature a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P). DERA enzymes have been found to accept also other types of aldehydes as their donor, and in particular as acceptor molecules .
  • Methods of application : Various engineering strategies including structure-based design, directed evolution, and machine learning–guided protein engineering have been employed .
  • Results or outcomes : The DERA-based applications range from synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds .

8. Organic Synthesis

  • Summary of the application : 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) is a class I aldolase that offers access to several building blocks for organic synthesis .
  • Methods of application : It catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes .
  • Results or outcomes : The practical application of DERA as a biocatalyst is limited by its poor tolerance towards industrially relevant concentrations of aldehydes, in particular acetaldehyde .

9. Pharmaceutical Research

  • Summary of the application : 5-Deoxy-D-ribose is used in the process for preparing Capecitabine and β-trialkyl carbonate nucleosides .
  • Methods of application : The specific methods of application are not detailed in the source, but it involves pharmaceutical procedures .
  • Results or outcomes : The outcome is the successful preparation of Capecitabine and β-trialkyl carbonate nucleosides .

Safety And Hazards

When handling 5-Deoxy-D-ribose, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases . One of the bottlenecks in the enzymatic synthesis of polyol motif synthons is represented by the poor stability of DERAs in acetaldehyde .

properties

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxy-D-ribose

Citations

For This Compound
204
Citations
N Iwai, Y Kitahara, T Kitazume - Journal of Molecular Catalysis B …, 2011 - Elsevier
The one-pot three-step continuous enzymatic synthesis of 5-fluoro-5-deoxy-d-ribose (5-FDR) from ATP and l-methionine using S-adenosyl-l-methionine synthase (MetK), fluorinase and …
Number of citations: 14 www.sciencedirect.com
P Sairam, R Puranik, BS Rao, PV Swamy… - Carbohydrate …, 2003 - Elsevier
… -on-charcoal, or Adams platinum catalyst, yielding 5-deoxy-d-ribose.4., 7. The other route follows the … by reductive displacement using a hydride reagent to give 5-deoxy-d-ribose. Other …
Number of citations: 40 www.sciencedirect.com
AJ Kale, RP McGlinchey, BS Moore - Journal of Biological Chemistry, 2010 - ASBMB
… A sensitive real-time 13 C NMR assay was developed to visualize the oxidation of 5-chloro-5-deoxy-d-ribose to 5-chloro-5-deoxy-d-ribono-γ-lactone in an NAD + -dependent reaction, …
Number of citations: 14 www.jbc.org
SL Cobb, H Deng, JTG Hamilton… - Chemical …, 2004 - pubs.rsc.org
… In this communication we describe results which indicate that 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) is the next formed intermediate after 5′-FDA on the biosynthetic pathway to 1 …
Number of citations: 33 pubs.rsc.org
HM Kissman, BR Baker - Journal of the American Chemical …, 1957 - ACS Publications
… (II) and 5-deoxy-D-ribose (III). After the investigation described in this paper had been completed, Shunk, Lavigne and Folkers6 reported a synthesis of 5-deoxy-D-ribose (III).6 Their …
Number of citations: 83 pubs.acs.org
M Onega, RP McGlinchey, H Deng, JTG Hamilton… - Bioorganic …, 2007 - Elsevier
… where separately 5-fluoro-5-deoxy-d-ribose and 5-fluoro-5-… It was demonstrated that 5-fluoro-5-deoxy-d-ribose gave the … base to generate 5-fluoro-5-deoxy-d-ribose-1-phosphate (5-…
Number of citations: 32 www.sciencedirect.com
KJ Ryan, H Arzoumanian, EM Acton… - Journal of the American …, 1964 - ACS Publications
… , forming a derivative of 5deoxy-D-ribose as the only sugar detected in the product. The presence of 5-deoxy-D-ribose and absence of 5-deoxy-D-xylose and 5-deoxy-D-arabinose were …
Number of citations: 34 pubs.acs.org
J Lalot, I Stasik, G Demailly, D Beaupère - Carbohydrate research, 2002 - Elsevier
… , 13 we now report on two routes for a convenient and efficient synthesis of 5-thio-d-ribopyranose using d-ribono-1,4-lactone as starting material: either via 5-bromo-5-deoxy-d-ribose …
Number of citations: 13 www.sciencedirect.com
EJ REIST, RR SPENCER, ME WAIN… - The Journal of …, 1961 - ACS Publications
… Also included is the synthesis and biological activity of the two-armed and ethyl one-armed mustards of 6-&mino-5-deoxy-D-ribose in order to investigate the effect of a change in the …
Number of citations: 19 pubs.acs.org
KJ Ryan, H Arzoumanian, EM Acton… - Journal of the American …, 1964 - ACS Publications
5-Deoxy-D-allose (XIV) has been synthesized by two independent routes. Hydroboration-oxidation of the olefin XXIV, obtained by pyrolysis of the 6-deoxy-D-allose xanthate (XXII), …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.